7,8,3',4'-Tetrahydroxyisoflavone
CAS No.: 176786-87-1
Cat. No.: VC0191065
Molecular Formula: C15H10O6
Molecular Weight: 286.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176786-87-1 |
---|---|
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H |
SMILES | C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O |
Introduction
7,8,3',4'-Tetrahydroxyisoflavone is a polyphenolic compound classified as an isoflavone, characterized by its four hydroxyl groups located at the 7, 8, 3', and 4' positions of the isoflavone structure. It is primarily derived from soy products and exhibits various biological activities, making it a subject of interest in both nutritional and pharmaceutical research .
Comparison with Related Compounds
Several compounds share structural similarities with 7,8,3',4'-Tetrahydroxyisoflavone, each exhibiting unique properties:
Future Directions
Further research is needed to fully explore the biological activities and therapeutic potential of 7,8,3',4'-Tetrahydroxyisoflavone. Its structural similarity to other isoflavones suggests potential applications in areas such as antioxidant therapy and estrogen-related health issues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume